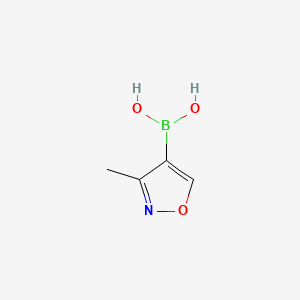
(3-Methyl-1,2-oxazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Boronic Acid in Drug Discovery
Boronic acids, including structures similar to (3-Methyl-1,2-oxazol-4-yl)boronic acid, have seen a significant rise in their use within drug discovery processes due to their unique properties. They have been found to enhance the potency of drugs or improve pharmacokinetics profiles. The FDA and Health Canada have approved five boronic acid drugs, highlighting the potential of boronic acids in developing new medications. This includes their role in synthetic chemistry to facilitate the addition into organic compounds, underscoring their versatility and potential in medicinal chemistry (Plescia & Moitessier, 2020).
Open Frameworks with Boronic Acid
Research into crystalline oxo boron clusters and their open frameworks has demonstrated the potential of boronic acid derivatives in creating new materials with significant applications. These materials, characterized by their layered and three-dimensional structures, exhibit interesting optical properties such as photoluminescence and second harmonic generation, suggesting applications in catalysis, nonlinear optics, and lighting devices (Lin & Yang, 2011).
Electrochemical Biosensors
Boronic acid derivatives, particularly those involving ferroceneboronic acid (FcBA) and its derivatives, have been utilized to construct electrochemical biosensors sensitive to various biological molecules. These biosensors operate based on the selective binding of boronic acids to diol residues in sugars and other molecules, demonstrating the adaptability of boronic acids in developing non-enzymatic sensors for glucose, glycated hemoglobin (HbA1c), and fluoride ions (Wang et al., 2014).
Plant Boron Nutrition
In the realm of agriculture and plant science, boronic acids have been investigated for their role in managing boron nutrition in plants. A study developed a boron-buffered solution culture system for controlled studies on plant boron nutrition, indicating the importance of boronic acid derivatives in understanding and optimizing boron utilization for plant growth and health (Asad et al., 2004).
Boron Removal in Water Treatment
The significance of boronic acid derivatives extends to environmental applications, particularly in the removal of boron from seawater during desalination processes. The study of boron removal by reverse osmosis membranes highlights the challenges and solutions related to boron in drinking water, demonstrating the environmental importance of boronic acid research (Tu et al., 2010).
properties
IUPAC Name |
(3-methyl-1,2-oxazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO3/c1-3-4(5(7)8)2-9-6-3/h2,7-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEGXJZTOOPPFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CON=C1C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725940 |
Source


|
| Record name | (3-Methyl-1,2-oxazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1224884-06-3 |
Source


|
| Record name | (3-Methyl-1,2-oxazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


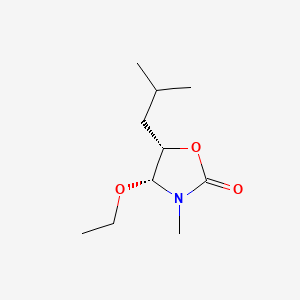


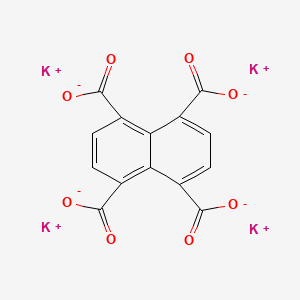
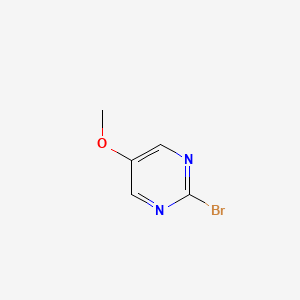


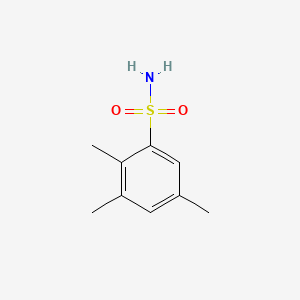
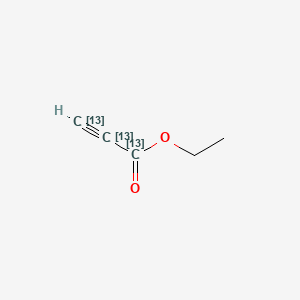
![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)